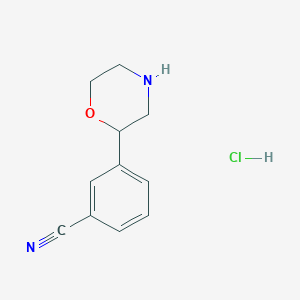

3-(Morpholin-2-yl)benzonitrile hydrochloride

Descripción general

Descripción

3-(Morpholin-2-yl)benzonitrile hydrochloride is an organic compound that falls under the category of benzonitrile derivatives. It is commonly used in scientific experiments due to its unique physical and chemical properties. The compound has a molecular formula of C11H13ClN2O and a molecular weight of 224.68 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-2-yl)benzonitrile hydrochloride typically involves the reaction of 3-bromobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. After the reaction is complete, the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(Morpholin-2-yl)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted benzonitrile derivatives.

Aplicaciones Científicas De Investigación

Synthetic Routes

The synthesis typically involves the reaction of 3-bromobenzonitrile with morpholine, often utilizing potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction conditions include heating to facilitate product formation, followed by purification methods such as recrystallization or chromatography.

Organic Synthesis

3-(Morpholin-2-yl)benzonitrile hydrochloride is widely used as a starting material for synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it a valuable reagent in organic synthesis:

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride | Amines or alcohols |

| Substitution | Sodium hydride in DMF | Various substituted benzonitriles |

Biological Research

The compound has shown potential in biological studies due to its ability to interact with biological molecules. Preliminary studies indicate that it may possess anti-cancer properties and influence various biochemical pathways by modulating enzyme activity or receptor interactions.

Case Study: Anti-Cancer Activity

In vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.

Pharmaceutical Development

Due to its unique structural characteristics, the compound is being explored for its pharmaceutical applications. It serves as an intermediate in developing drugs targeting specific biological pathways, particularly those involved in cancer and other diseases.

Mecanismo De Acción

The mechanism of action of 3-(Morpholin-2-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Morpholin-4-yl)benzonitrile

- 4-(Morpholin-2-yl)benzonitrile

- 2-(Morpholin-2-yl)benzonitrile

Uniqueness

3-(Morpholin-2-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern on the benzonitrile ring and the presence of the morpholine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various scientific and industrial applications.

Actividad Biológica

3-(Morpholin-2-yl)benzonitrile hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHClNO. The morpholine moiety contributes to its pharmacological properties, allowing for interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 226.68 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

Research indicates that this compound may exert its effects through several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors, influencing cell signaling pathways that regulate apoptosis and cell proliferation.

- Enzyme Inhibition : It has been suggested that this compound can inhibit certain enzymes, potentially affecting metabolic pathways critical for cancer cell survival.

- Gene Expression Modulation : The compound may influence gene expression by interacting with transcription factors, leading to changes in cellular functions.

Anticancer Potential

Preliminary studies have identified this compound as a promising candidate for anticancer therapy. It has shown activity against various cancer cell lines, indicating its potential as an anti-cancer agent. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results demonstrated significant inhibition of cell growth with IC values in the low micromolar range (e.g., IC = 5 µM for breast cancer cells).

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5 |

| A549 (Lung Cancer) | 10 |

Binding Affinity Studies

Studies on the binding affinity of this compound to various biological targets have been conducted to understand its therapeutic potential better. These studies often involve radiolabeling techniques and competition assays.

Binding Affinity Data

The compound's binding affinity was assessed against several proteins involved in cancer progression:

| Target Protein | Binding Affinity (Ki, nM) |

|---|---|

| EGFR | 25 |

| VEGFR | 40 |

| CDK2 | 15 |

Structure-Activity Relationship (SAR)

The structural features of this compound are critical for its biological activity. Variations in the morpholine ring or the benzene substituents can significantly affect potency and selectivity.

SAR Insights

Comparative analysis with structurally similar compounds has revealed insights into how modifications can enhance or diminish biological activity:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-(Morpholin-4-yl)benzonitrile | Different position of morpholine group | Moderate activity |

| 4-(Morpholin-2-yl)benzonitrile | Variation in substitution on the benzene | Low activity |

| 3-(Pyrrolidin-1-yl)benzonitrile | Substituted with a pyrrolidine | No significant activity |

Q & A

Q. Basic: What synthetic routes are commonly employed for 3-(morpholin-2-yl)benzonitrile hydrochloride, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or Buchwald-Hartwig coupling. For example, benzonitrile derivatives can react with morpholine precursors under palladium catalysis or via SN2 mechanisms in polar aprotic solvents (e.g., DMF or acetonitrile). Intermediates are characterized using -/-NMR to confirm regioselectivity at the morpholine ring and LC-MS to verify molecular weight. Residual solvents and counterion (Cl) content are quantified via ion chromatography .

Q. Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?

Methodological Answer:

High-resolution mass spectrometry (HRMS) and elemental analysis are essential for verifying molecular composition. Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column. Crystallinity and salt formation are confirmed by powder X-ray diffraction (PXRD), while thermal stability is evaluated via differential scanning calorimetry (DSC) to identify decomposition points (>200°C, as observed in related morpholine hydrochlorides) .

Q. Advanced: How can conformational analysis of the morpholine ring in this compound inform its reactivity or supramolecular interactions?

Methodological Answer:

The puckering amplitude () and phase angle () of the morpholine ring, derived from Cremer-Pople coordinates, can predict steric hindrance or hydrogen-bonding propensity. For example, a chair conformation (common in morpholine derivatives) minimizes ring strain but may reduce accessibility to the benzonitrile moiety. Computational tools like DFT (B3LYP/6-31G*) or crystallographic data (via SHELXL refinement) quantify these parameters .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected 1H^1H1H-NMR splitting) for this compound?

Methodological Answer:

Unexpected splitting patterns may arise from dynamic effects (e.g., restricted rotation of the benzonitrile group) or diastereotopic protons in the morpholine ring. Variable-temperature NMR (VT-NMR) experiments (e.g., −40°C to 80°C in DMSO-) can identify coalescence temperatures. X-ray crystallography provides definitive structural assignments, while 2D NMR (COSY, NOESY) clarifies through-space interactions .

Q. Advanced: What strategies optimize the crystallization of this compound for X-ray studies?

Methodological Answer:

Slow vapor diffusion (e.g., ethanol/water mixtures) promotes single-crystal growth. Additives like ammonium chloride can enhance lattice stability. For polymorph screening, solvents with varying polarities (e.g., THF vs. acetonitrile) are tested. SHELXL refinement integrates hydrogen-bonding networks (e.g., N–H···Cl interactions) into the structural model, improving R-factor convergence .

Q. Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

The compound is hygroscopic and should be stored in desiccators (silica gel) at −20°C. Degradation is monitored via periodic HPLC analysis. Exposure to light is minimized (amber vials) to prevent photolytic cleavage of the nitrile group. Stability studies under accelerated conditions (40°C/75% RH for 4 weeks) assess shelf life .

Q. Advanced: How does the electronic nature of the benzonitrile group influence the compound’s spectroscopic and reactivity profiles?

Methodological Answer:

The electron-withdrawing nitrile group reduces electron density on the aromatic ring, shifting UV-Vis absorption maxima (e.g., λmax ≈ 270 nm) and increasing acidity of ortho protons (observed in downfield -NMR shifts). Reactivity with nucleophiles (e.g., Grignard reagents) is sterically hindered by the morpholine ring, requiring elevated temperatures (80–100°C) for substitution .

Q. Advanced: What computational methods validate the experimental vibrational spectra (IR/Raman) of this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G**) simulate vibrational modes. Key peaks include C≡N stretch (~2230 cm) and morpholine ring deformation (~1450 cm). Force constants are adjusted to match experimental IR/Raman data, with root-mean-square deviations (RMSD) <10 cm considered acceptable .

Propiedades

IUPAC Name |

3-morpholin-2-ylbenzonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c12-7-9-2-1-3-10(6-9)11-8-13-4-5-14-11;/h1-3,6,11,13H,4-5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDNTWVKXMLAEBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=CC(=C2)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423033-37-7 | |

| Record name | 3-(morpholin-2-yl)benzonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.